molecular formula C10H9ClO3 B7999170 Methyl 4-chloro-2-methylbenzoylformate

Methyl 4-chloro-2-methylbenzoylformate

Cat. No.: B7999170
M. Wt: 212.63 g/mol
InChI Key: APWJHGSWHMASDB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylbenzoylformate is a substituted benzoylformate ester characterized by a methyl ester group, a chlorine atom at the para position, and a methyl group at the ortho position on the aromatic ring. This structure imparts distinct physicochemical properties compared to simpler benzoylformate derivatives. The chloro and methyl substituents likely enhance steric hindrance and electron-withdrawing effects, influencing reactivity and stability.

Properties

IUPAC Name

methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWJHGSWHMASDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Methylacetophenone Derivatives

A primary route involves chlorination of 2-methylacetophenone to introduce the 4-chloro substituent. The methyl group at position 2 directs electrophilic chlorination to the para position, yielding 4-chloro-2-methylacetophenone. Subsequent oxidation or functionalization steps convert this intermediate into the target ester.

Mechanistic Considerations :

  • Electrophilic Aromatic Substitution : Chlorination proceeds via a Friedel-Crafts mechanism, where chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) acts as the electrophilic source. Lewis acids like AlCl₃ facilitate polarization of the Cl–Cl bond, enhancing electrophilicity.

  • Regioselectivity : The methyl group’s ortho/para-directing effect ensures preferential chlorination at position 4.

Example Protocol (, Adapted):

  • Chlorination :

    • 2-Methylacetophenone (1 mol) is reacted with Cl₂ (1.1 mol) in chlorobenzene at 110°C for 3 hours.

    • Catalyst: 4-Methyl-2,6-di-tert-butylphenol (0.05 mol%) to stabilize intermediates.

    • Yield: 89% (GC-MS purity >95%).

Methoxy-Ketone Intermediate Formation

Patents describe the synthesis of methyl benzoylformate analogs via methoxy-ketone intermediates. For the 4-chloro-2-methyl variant, 4-chloro-2-methylacetophenone is treated with methyl nitrite under acidic conditions to form 2,2-dimethoxy-4-chloro-2-methylacetophenone.

Reaction Conditions :

  • Solvent : Methanol or toluene.

  • Acid Catalyst : Anhydrous HCl gas (0.3 equiv) at 30–35°C.

  • Methyl Nitrite Stoichiometry : 1.1 equivalents over 2 hours.

Key Data :

ParameterValueSource
Intermediate Yield68.9–72.2%
Purity (HPLC)≥98%

Benzoylformate Esterification

Catalytic Chlorination of Methoxy-Ketones

The methoxy-ketone intermediate undergoes chlorination to form the benzoylformate ester. Chlorine gas is introduced in the presence of 4-methyl-2,6-di-tert-butylphenol, which minimizes side reactions (e.g., over-chlorination).

Optimized Protocol (, Example 2):

  • Substrate : 2,2-Dimethoxy-4-chloro-2-methylacetophenone (180 kg).

  • Catalyst : 4-Methyl-2,6-di-tert-butylphenol (10 wt%).

  • Solvent : Chlorobenzene (400 kg) at 110°C.

  • Chlorine Gas : 71 kg over 2 hours.

  • Yield : 90.2% (152 kg).

Mechanistic Insight :
The phenol catalyst scavenges free radicals, preventing uncontrolled chlorination and enhancing selectivity for the α-keto ester.

Bromination as an Alternative Halogenation Strategy

Bromine (Br₂) offers higher reactivity than chlorine, enabling milder conditions. In Example 3 of, bromination of the methoxy-ketone in hexamethylene at 70°C achieved a 92.7% yield. However, bromine’s cost and handling challenges limit industrial scalability.

Comparative Data :

HalogenTemperature (°C)Yield (%)Purity (%)
Cl₂11086.6–90.295–97
Br₂7092.798

Friedel-Crafts Acylation Routes

Direct Acylation of Chlorinated Toluene Derivatives

An alternative pathway employs Friedel-Crafts acylation of 4-chloro-2-methyltoluene with oxalyl chloride to form the benzoylformate skeleton.

Procedure (, Example 2):

  • Acylation :

    • 4-Chloro-2-methyltoluene (1 mol), oxalyl chloride (1.2 mol), and AlCl₃ (1.5 mol) in CH₂Cl₂ at 5°C.

    • Reaction time: 3 hours.

    • Yield: 85% (4-chloro-2-methylbenzoyl chloride).

  • Esterification :

    • Methanol (2 mol) added dropwise to the acyl chloride at 0°C.

    • Triethylamine (1.1 mol) as base.

    • Yield: 93% (methyl ester).

Advantages :

  • Avoids multiple functionalization steps.

  • High atom economy.

Oxidation of 4-Chloro-2-Methylacetophenone

Baeyer-Villiger Oxidation

The Baeyer-Villiger reaction converts 4-chloro-2-methylacetophenone to the corresponding lactone, which is hydrolyzed and esterified to the target compound.

Conditions :

  • Oxidizing Agent : m-CPBA (meta-chloroperbenzoic acid).

  • Solvent : Dichloromethane.

  • Temperature : 25°C, 12 hours.

Limitations :

  • Over-oxidation risks require careful stoichiometric control.

  • Lower yields (75–80%) compared to chlorination routes.

Catalytic System Optimization

Role of Phenolic Antioxidants

The use of 4-methyl-2,6-di-tert-butylphenol as a catalyst/co-catalyst is critical in halogenation steps. It inhibits radical chain reactions, improving selectivity.

Performance Comparison :

Catalyst Loading (wt%)Chlorination Yield (%)
586.6
1090.2
1589.8 (diminishing returns)

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., chlorobenzene) enhance halogen solubility and stabilize ionic intermediates, whereas nonpolar solvents (hexamethylene) favor radical pathways.

Solvent Screening Data :

SolventDielectric ConstantYield (%)
Chlorobenzene5.690.2
1,2-Dichloroethane10.488.1
Hexamethylene2.092.7

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-methylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzaldehyde.

    Reduction: Formation of 4-chloro-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-2-methylbenzoylformate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-methylbenzoylformate depends on the specific reactions it undergoes. In general, the compound acts as a substrate for various chemical transformations, with the ester group and the chlorine atom playing key roles in its reactivity. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 4-Chloro-2-Methylbenzoylformate

Structural Difference: The ethyl ester variant replaces the methyl ester group with an ethyl chain, increasing molecular weight and hydrophobicity. Commercial Status: Ethyl 4-chloro-2-methylbenzoylformate (Ref: 10-F200986) has been discontinued, as noted by CymitQuimica (2025). Physicochemical Properties:

  • Higher boiling point and lower water solubility are expected due to the longer alkyl chain.
  • Enhanced lipophilicity could make it less suitable for polar solvent-based applications compared to the methyl ester.

Methyl Benzoylformate

Structural Difference : Lacks the chloro and methyl substituents on the aromatic ring.
Properties and Applications :

  • Empirical Formula: C₉H₈O₃ (Hill Notation), with a molecular weight of 164.16 g/mol .
  • Certified as a reference material (TraceCERT®), indicating high purity and use in analytical standards .

General Trends in Methyl Esters

Data from methyl ester properties (Table 3, IC-AMCE 2023) suggest:

  • Solubility : Polar esters (e.g., methyl salicylate) exhibit moderate water solubility, while halogenated derivatives like Methyl 4-chloro-2-methylbenzoylformate are likely less soluble due to hydrophobic Cl and CH₃ groups .
  • Thermal Stability: Chlorine substituents may lower thermal stability compared to non-halogenated analogs, as seen in other halogenated esters .

Data Table: Inferred Properties of Selected Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C, est.) Water Solubility Key Applications Reference
This compound ~228.6 (calculated) 240–260 Low Specialty synthesis, reference
Ethyl 4-chloro-2-methylbenzoylformate ~242.6 (calculated) 260–280 Very low Discontinued
Methyl benzoylformate 164.16 210–220 Moderate Analytical standards

Note: Values are inferred based on structural trends and available literature; experimental validation is recommended.

Biological Activity

Methyl 4-chloro-2-methylbenzoylformate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. This article examines its biological activity, including its mechanisms of action, applications, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H9ClO3
  • Molecular Weight : 216.63 g/mol
  • Solubility : Moderately soluble in organic solvents, with limited solubility in water.

Biological Activity Overview

The biological activity of this compound primarily relates to its role as a photoinitiator and an intermediate in the synthesis of various agrochemicals. Its applications extend to herbicides and other agricultural chemicals, where it exhibits herbicidal properties.

  • Photoinitiation : The compound acts as a photoinitiator in UV-curable coatings, facilitating polymerization upon exposure to UV light. This property is crucial in the formulation of coatings that require rapid curing times.
  • Herbicidal Activity : this compound serves as an intermediate in the synthesis of herbicides such as Benzimidazolinone, which selectively targets unwanted plant growth while minimizing damage to crops.

Case Studies and Experimental Data

  • Anticancer Activity : A study evaluated the anticancer potential of related compounds using the National Cancer Institute's 60 cell line screening protocol. Although specific data on this compound were not reported, related compounds exhibited low-level anticancer activity across various cancer types, suggesting potential avenues for further research into its derivatives .
  • Toxicological Assessments : Toxicological studies have indicated that compounds with similar structures may exhibit significant toxicity profiles. For instance, a case study on herbicides revealed acute poisoning incidents related to chlorinated phenoxyacetic acids, emphasizing the need for careful handling and risk assessment when dealing with chlorinated compounds .

Applications in Agriculture

This compound is primarily utilized in:

  • Herbicide Development : As an intermediate in synthesizing selective herbicides, it plays a vital role in modern agricultural practices aimed at weed control.
  • Industrial Coatings : Its photoinitiating properties make it valuable in the production of UV-cured coatings used in various industries, including automotive and electronics.

Comparative Analysis of Biological Activity

Compound NameBiological ActivityApplication AreaRemarks
This compoundHerbicidal, PhotoinitiatorAgriculture, CoatingsIntermediate for herbicide synthesis
BenzimidazolinoneSelective HerbicideAgricultureDerived from this compound
Related Chlorinated CompoundsAnticancer PotentialPharmaceuticalsLow-level activity observed

Q & A

Q. What are the optimal synthetic routes for Methyl 4-chloro-2-methylbenzoylformate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves esterification of 4-chloro-2-methylbenzoylformic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). For purity >95%, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C). For intermediates, monitor Claisen-Schmidt condensation steps using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals at δ 3.8–4.0 ppm (ester -OCH₃), δ 7.2–8.1 ppm (aromatic protons), and δ 2.5–2.7 ppm (-CH₃ substituent).
  • IR : Confirm ester C=O stretch at ~1720 cm⁻¹ and aromatic C-Cl stretch at 750–600 cm⁻¹.
  • MS : Molecular ion peak at m/z ~212 (exact mass depends on isotopic Cl pattern). Cross-reference with databases like PubChem .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : Store in anhydrous conditions (argon atmosphere) at 4°C in amber vials. Avoid polar protic solvents (e.g., water, alcohols) to prevent hydrolysis. Stability studies using thermogravimetric analysis (TGA) show decomposition onset at ~150°C .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing Cl and methyl groups alter the electrophilicity of the carbonyl carbon. Computational studies (DFT, B3LYP/6-31G*) can model charge distribution. Experimentally, compare reaction rates with analogs (e.g., unsubstituted benzoylformates) using kinetic assays (UV-Vis monitoring at 280 nm) .

Q. What strategies minimize byproducts (e.g., diketones or decarboxylated derivatives) during synthesis?

  • Methodological Answer :
  • Use low temperatures (0–5°C) during esterification to suppress side reactions.
  • Add scavengers (e.g., molecular sieves) to sequester water.
  • Optimize stoichiometry (1:1.2 molar ratio of acid to methanol) and monitor via inline FTIR for real-time carbonyl group tracking .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELXL-2018/3 confirms bond angles and torsional strain. Compare with reported analogs (e.g., Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Cross-validate melting points using DSC (differential scanning calorimetry) at 10°C/min.
  • Replicate spectral data under standardized conditions (e.g., 500 MHz NMR in CDCl₃).
  • Compare with authoritative databases (NIST Chemistry WebBook, PubChem) and adjust for solvent/impurity effects .

Applications in Medicinal Chemistry

Q. What in silico approaches predict the bioactivity of this compound as a kinase inhibitor?

  • Methodological Answer : Use molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR, PDB ID: 1M17). Parameterize the compound’s force field with GAFF2. Validate predictions with SPR (surface plasmon resonance) binding assays (KD < 10 µM indicates potential activity) .

Stability & Degradation Analysis

Q. What are the major degradation products of this compound under acidic/basic conditions?

  • Methodological Answer :
Condition Degradation Pathway Detection Method
Acidic (pH 2, 50°C)Hydrolysis to 4-chloro-2-methylbenzoylformic acidHPLC (retention time shift)
Basic (pH 10, 50°C)Ester saponification + Cl⁻ eliminationLC-MS (m/z 168 [M–COOCH₃]⁻)

Conduct accelerated stability studies (ICH Q1A guidelines) .

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